![molecular formula C16H22BClN2O3 B2844499 1-[2-氯-5-(四甲基-1,3,2-二氧杂环戊二烯-2-基)苯基]-3-环丙基脲 CAS No. 2246785-58-8](/img/structure/B2844499.png)

1-[2-氯-5-(四甲基-1,3,2-二氧杂环戊二烯-2-基)苯基]-3-环丙基脲

货号 B2844499

CAS 编号:

2246785-58-8

分子量: 336.62

InChI 键: QPILTDKZBNRUHC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

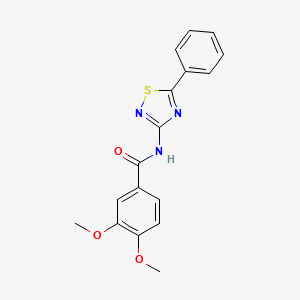

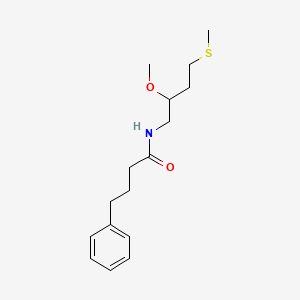

The compound “1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea” is a complex organic molecule. It contains a phenyl ring substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a urea group attached to a cyclopropyl group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . Vibrational analysis can also provide insights into the molecular structure .Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group in the compound is often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group could influence its reactivity .科学研究应用

- TMDP serves as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This process results in the formation of useful glycosyl donors and ligands. Glycosylation is essential in biochemistry, impacting cell signaling, protein function, and disease mechanisms .

- Researchers use TMDP as a phosphitylation reagent to derivatize lignin samples for 31P nuclear magnetic resonance (NMR) analysis . Lignin, a complex polymer found in plant cell walls, plays a crucial role in plant growth and defense mechanisms. Understanding its structure and modifications is vital for sustainable biofuel production and materials science .

- TMDP derivatives have been synthesized and evaluated for their antimicrobial activity against various microorganisms. For instance, they were tested against E. coli (Gram-negative bacteria) , S. aureus (Gram-positive bacteria) , and C. albicans (fungi) . Such investigations contribute to drug discovery and understanding microbial resistance mechanisms .

- TMDP acts as a catalyst in many biochemical reactions. Its unique structure and boron-containing moiety enable it to participate in diverse transformations. Researchers explore its role in enzymatic processes, substrate activation, and synthetic pathways .

- Scientists utilize TMDP to study enzyme kinetics . By monitoring the rate of enzymatic reactions in the presence of TMDP, they gain insights into enzyme-substrate interactions, reaction mechanisms, and inhibition profiles. This knowledge aids drug development and enzyme engineering .

- TMDP is employed in protein-protein interaction studies . Researchers use it as a tool to probe protein complexes, identify binding partners, and understand cellular signaling pathways. These investigations contribute to unraveling disease mechanisms and drug target identification .

Phosphitylation Reagent for Glycosyl Donors and Ligands

Derivatization of Lignin for NMR Analysis

Antimicrobial Activity Evaluation

Catalyst in Biochemical Reactions

Enzyme Kinetics Studies

Protein-Protein Interaction Studies

作用机制

未来方向

属性

IUPAC Name |

1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BClN2O3/c1-15(2)16(3,4)23-17(22-15)10-5-8-12(18)13(9-10)20-14(21)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILTDKZBNRUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)

![[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B2844421.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)

![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/no-structure.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)

![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)